Ethyl 3-methyl-4-oxopent-2-enoate
Overview
Description
. This compound is a versatile intermediate in organic synthesis, playing a significant role in the production of a wide range of organic compounds. It is particularly valued for its reactivity and utility in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide . The reaction proceeds under reflux conditions, typically yielding the desired product in good to excellent yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-oxopent-2-enoate undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to produce alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-methyl-4-oxopent-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines, indoles, and isoxazoles.
Biology: The compound is used in the synthesis of biologically active molecules, such as therapeutic drugs and natural products.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its reactivity as an enolate ion. The compound can form enolate intermediates under basic conditions, which can then participate in various nucleophilic addition and substitution reactions. These reactions often target carbonyl groups, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxopent-2-enoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopent-2-enoate: This compound lacks the methyl group at the 3-position, making it less sterically hindered.
Ethyl acetoacetate: While often used interchangeably, ethyl acetoacetate specifically refers to the keto form of the compound, whereas this compound can exist in both keto and enol forms.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (E)-3-methyl-4-oxopent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-23-2 | |
Record name | NSC157344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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